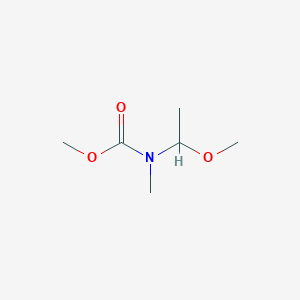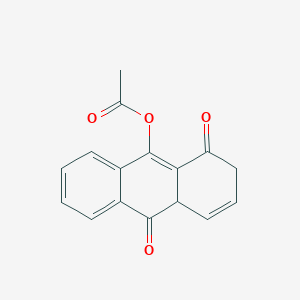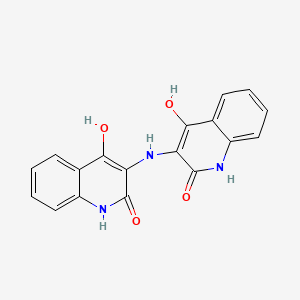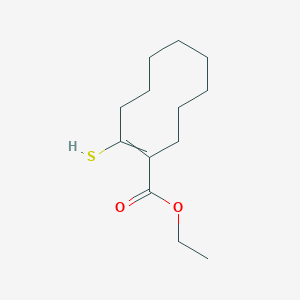![molecular formula C13H18O B14394642 1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one CAS No. 88711-74-4](/img/structure/B14394642.png)
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-6,6,8-trimethylspiro[25]oct-7-en-4-one is a spirocyclic compound with a unique structure characterized by a spiro linkage between two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the homoconjugate addition of the anion derived from isophorone and morpholine to the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6,8-Trimethylspiro[2.5]oct-7-en-4-one: Shares a similar spirocyclic structure but lacks the ethenyl group.
6,6-Dimethyl-8-methylenespiro[2.5]octan-4-one: Another spirocyclic compound with different substituents.
Uniqueness
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
88711-74-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-ethenyl-4,6,6-trimethylspiro[2.5]oct-4-en-8-one |
InChI |
InChI=1S/C13H18O/c1-5-10-7-13(10)9(2)6-12(3,4)8-11(13)14/h5-6,10H,1,7-8H2,2-4H3 |
Clé InChI |
WADVOBSZTXZAIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(=O)C12CC2C=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)


![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)




![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)


